molecular formula C24H19N5O3S B11604729 6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 371116-27-7

6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11604729
CAS No.: 371116-27-7
M. Wt: 457.5 g/mol
InChI Key: FGFYHKJAZDPWDS-UHFFFAOYSA-N
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Description

“6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one” is a complex organic compound that features multiple functional groups, including an imino group, a sulfonyl group, and a triazatricyclic core. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the triazatricyclic core, the introduction of the sulfonyl group, and the attachment of the pyridinyl and methylphenyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the triazatricyclic core.

    Sulfonylation reactions: to introduce the sulfonyl group.

    Substitution reactions: to attach the pyridinyl and methylphenyl groups.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The imino group could be oxidized to form an oxo group.

    Reduction: The sulfonyl group could be reduced to a sulfide.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be explored for its therapeutic potential, particularly if it shows activity against specific diseases or conditions.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazatricyclic compounds, sulfonyl-containing compounds, and pyridinyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its triazatricyclic core, which may confer unique biological activities or material properties.

Properties

CAS No.

371116-27-7

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

6-imino-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H19N5O3S/c1-16-7-9-18(10-8-16)33(31,32)20-13-19-23(27-21-6-2-3-12-28(21)24(19)30)29(22(20)25)15-17-5-4-11-26-14-17/h2-14,25H,15H2,1H3

InChI Key

FGFYHKJAZDPWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5

Origin of Product

United States

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